molecular formula C16H19NO4S B2749828 2-(4-methoxyphenoxy)-N-methyl-N-phenylethanesulfonamide CAS No. 1396803-46-5

2-(4-methoxyphenoxy)-N-methyl-N-phenylethanesulfonamide

Cat. No.: B2749828
CAS No.: 1396803-46-5
M. Wt: 321.39
InChI Key: HRWMGOKIWIXIEB-UHFFFAOYSA-N
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Description

2-(4-methoxyphenoxy)-N-methyl-N-phenylethanesulfonamide is an organic compound that belongs to the class of sulfonamides It is characterized by the presence of a sulfonamide group attached to an aromatic ring system

Scientific Research Applications

2-(4-methoxyphenoxy)-N-methyl-N-phenylethanesulfonamide has several applications in scientific research:

Mechanism of Action

While the mechanism of action for the specific compound was not found, a related compound, lactisole, is known as an inhibitor (negative allosteric modulator; NAMs) of the human sweet taste receptor, and has been shown to interact with the transmembrane domain of the T1R3 subunit (T1R3-TMD) of the receptor .

Safety and Hazards

Safety data sheets for related compounds suggest precautions such as avoiding dust formation, moving to fresh air if inhaled, washing off with soap and water if skin contact occurs, and rinsing with water if ingested .

Future Directions

While specific future directions for “2-(4-methoxyphenoxy)-N-methyl-N-phenylethanesulfonamide” were not found, research into related compounds has focused on their potential applications in biology, organic synthesis, catalysis, and crystal engineering .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-methoxyphenoxy)-N-methyl-N-phenylethanesulfonamide typically involves the reaction of 4-methoxyphenol with N-methyl-N-phenylethanesulfonamide under specific conditions. One common method includes the use of a base such as cesium carbonate and a copper catalyst to facilitate the reaction. The reaction is carried out in a solvent like 1-methyl-2-pyrrolidinone at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Safety measures and waste management protocols are crucial in industrial settings to handle hazardous chemicals and by-products.

Chemical Reactions Analysis

Types of Reactions

2-(4-methoxyphenoxy)-N-methyl-N-phenylethanesulfonamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding phenolic derivatives.

    Reduction: The sulfonamide group can be reduced under specific conditions to yield amine derivatives.

    Substitution: The aromatic rings can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Phenolic derivatives.

    Reduction: Amine derivatives.

    Substitution: Halogenated aromatic compounds.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-methoxyphenoxy)methylphenyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
  • N-(4-methoxybenzyl)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenamine

Uniqueness

2-(4-methoxyphenoxy)-N-methyl-N-phenylethanesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both methoxy and sulfonamide groups allows for versatile reactivity and potential therapeutic applications .

Properties

IUPAC Name

2-(4-methoxyphenoxy)-N-methyl-N-phenylethanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO4S/c1-17(14-6-4-3-5-7-14)22(18,19)13-12-21-16-10-8-15(20-2)9-11-16/h3-11H,12-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRWMGOKIWIXIEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CC=CC=C1)S(=O)(=O)CCOC2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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